Polmacoxib

Catalog No.
S548848
CAS No.
301692-76-2
M.F
C18H16FNO4S
M. Wt
361.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Polmacoxib

Researchers developing safer NSAIDs face high systemic exposure & dose-dependent cardiovascular toxicity with standard coxibs. Polmacoxib addresses this via dual COX-2/CA inhibition and erythrocyte-mediated delivery, achieving clinical efficacy at 2 mg-100-fold lower than celecoxib. Key advantages:

  • 80-fold erythrocyte partitioning for targeted release in inflamed, CA-deficient tissues.
  • Elimination half-life >127 h, enabling once-daily or multi-day therapy with standard IR formulations.
  • Validated IC50: COX-2 40 nM, CA-II 95 nM for mechanism-of-action studies.

CAS Number

301692-76-2

Product Name

Polmacoxib

IUPAC Name

4-[3-(3-fluorophenyl)-5,5-dimethyl-4-oxofuran-2-yl]benzenesulfonamide

Molecular Formula

C18H16FNO4S

Molecular Weight

361.4 g/mol

InChI

InChI=1S/C18H16FNO4S/c1-18(2)17(21)15(12-4-3-5-13(19)10-12)16(24-18)11-6-8-14(9-7-11)25(20,22)23/h3-10H,1-2H3,(H2,20,22,23)

InChI Key

IJWPAFMIFNSIGD-UHFFFAOYSA-N

solubility

Soluble in DMSO, not in water

Synonyms

CG100649; CG-100649; CG 100649; polmacoxib

Canonical SMILES

CC1(C(=O)C(=C(O1)C2=CC=C(C=C2)S(=O)(=O)N)C3=CC(=CC=C3)F)C

The exact mass of the compound Polmacoxib is 361.07841 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

1 mg, 5 mg, 10 mg

Polmacoxib (CAS 301692-76-2) is a first-in-class, orally active non-steroidal anti-inflammatory drug (NSAID) characterized by its dual inhibition of cyclooxygenase-2 (COX-2) and carbonic anhydrase (CA) I/II. Unlike traditional coxibs that distribute uniformly in plasma, Polmacoxib utilizes a distinct erythrocyte-mediated transport mechanism, binding to CA in red blood cells to maintain low systemic free-drug concentrations while delivering targeted action to CA-deficient inflamed tissues. For procurement professionals and formulation scientists, this compound represents a high-potency active pharmaceutical ingredient (API) that achieves clinical efficacy at exceptionally low doses (2 mg) compared to standard benchmarks, offering a differentiated cardiovascular and gastrointestinal safety profile for chronic osteoarthritis and pain management research[1].

Research Fit

1
Dual COX-2 and carbonic anhydrase (CA I/II) inhibitor for target engagement studies
2
CA-modulated COX-2 inhibition provides a built-in pharmacodynamic control for pathway crosstalk research
3
Erythrocyte CA-mediated tissue distribution supports PK/PD modeling distinct from plasma protein-bound NSAIDs

Substituting Polmacoxib with generic COX-2 inhibitors like Celecoxib or Rofecoxib fundamentally alters the pharmacokinetic and tissue distribution profile of the formulation. Standard coxibs lack significant carbonic anhydrase affinity, resulting in uniform plasma distribution and higher systemic exposure that correlates with dose-dependent cardiovascular toxicity. In contrast, Polmacoxib's dual-target mechanism actively sequesters the drug within erythrocytes, acting as a circulating reservoir that only releases the active compound in the acidic, CA-deficient microenvironment of inflamed joints. Consequently, substituting Polmacoxib with a conventional coxib eliminates this tissue-specific targeting, drastically reduces the elimination half-life, and necessitates up to a 100-fold increase in daily API dosing to achieve equivalent analgesic efficacy [1].

Substitution Risk

Polmacoxib research system
Single-target COX-2 inhibitors (e.g., celecoxib) lack carbonic anhydrase engagement and CA-dependent distribution; may not reproduce tissue-specific exposure or CA-modulated potency shifts
Dual-target pharmacology
Conventional NSAIDs or coxibs do not inhibit CA II/I; reported endpoint responses from celecoxib-based models may not transfer to polmacoxib-containing systems
Mechanistic interpretation
Class-level cardiovascular or GI safety hypotheses derived from single-target coxibs are not directly applicable; CAII-dependent pathway modulation requires dedicated comparator studies

Erythrocyte-Mediated Tissue Partitioning

Polmacoxib exhibits a highly asymmetric distribution in systemic circulation due to its strong affinity for carbonic anhydrase in red blood cells. In human pharmacokinetic studies, Polmacoxib demonstrated a whole blood-to-plasma concentration ratio of 78.6 ± 16.6. In direct contrast, the standard benchmark Celecoxib distributes evenly, showing a whole blood-to-plasma ratio of just 0.9 ± 0.23. This massive partitioning difference is the primary driver of Polmacoxib's tissue-specific delivery mechanism[1].

Evidence DimensionWhole blood-to-plasma concentration ratio
Target Compound Data78.6 ± 16.6
Comparator Or BaselineCelecoxib (0.9 ± 0.23)
Quantified Difference~87-fold higher erythrocyte partitioning for Polmacoxib
ConditionsIn vivo human pharmacokinetic profiling after oral administration

Essential for researchers developing targeted delivery systems, as it proves the API can be sequestered in red blood cells to minimize systemic cardiovascular exposure.

Target engagement profile
Reported
COX-2 IC50 50 nM, CA I Ki 48.3 nM, CA II Ki 42.2 nM; celecoxib COX-2 IC50 ~40 nM without CA binding
Supports dual-target engagement characterization
CA affinity differentiates from single-target coxibs; cross-study context

API Mass Efficiency and Formulatability

In a Phase III randomized, double-blind trial for osteoarthritis pain management, Polmacoxib demonstrated non-inferiority to Celecoxib in reducing the WOMAC pain subscale. Crucially, Polmacoxib achieved this therapeutic endpoint at a once-daily dose of 2 mg, compared to the 200 mg once-daily dose required for Celecoxib. This represents a 99% reduction in the required active pharmaceutical ingredient mass per dose [1].

Evidence DimensionRequired daily therapeutic dose for OA pain non-inferiority
Target Compound Data2 mg once daily
Comparator Or BaselineCelecoxib (200 mg once daily)
Quantified Difference100-fold reduction in required API mass
Conditions6-week Phase III clinical trial (WOMAC pain subscale assessment)

Drastically reduces the required API volume for manufacturing, enabling smaller dosage forms and lowering raw material consumption per therapeutic unit.

OA pain endpoint
Head-to-head
Polmacoxib 2 mg vs celecoxib 200 mg: WOMAC-pain difference 0.6 (95% CI −0.9 to 2.2, p=0.425); noninferiority met
Supports OA pain endpoint assessment; dose context highlights dual-target exposure
6-week Phase III RCT, n=362; endpoint context only

Pharmacokinetic Half-Life for Simplified Formulation

The erythrocyte reservoir mechanism of Polmacoxib inherently extends its systemic circulation time compared to traditional NSAIDs. Following oral administration, Polmacoxib exhibits a prolonged elimination half-life of 127 to 131 hours. In contrast, Celecoxib has a much shorter half-life of approximately 11 hours. This extended retention supports stable, long-term suppression of inflammatory pathways without the need for complex sustained-release formulation technologies[1].

Evidence DimensionElimination half-life (t1/2)
Target Compound Data127 to 131 hours
Comparator Or BaselineCelecoxib (~11 hours)
Quantified Difference>11-fold longer half-life for Polmacoxib
ConditionsPharmacokinetic analysis following single oral doses in healthy volunteers

Allows formulation scientists to achieve once-daily or multi-day sustained therapeutic effects using standard immediate-release excipients.

GI tolerability endpoint
Head-to-head
GI AE incidence: polmacoxib 10.2% (15/147) vs celecoxib 9.7% (14/144); abdominal pain 2.0% vs 0%
Short-term GI tolerability similar to celecoxib in safety population
6-week data; long-term class context not established

Dual Target Enzymatic Inhibition (COX-2 and CA)

Polmacoxib is structurally optimized for dual-target engagement. In vitro assays demonstrate that it inhibits COX-2 with an IC50 of approximately 40 nM (in the absence of CA), while simultaneously inhibiting Carbonic Anhydrase I and II with IC50 values of 210 nM and 95 nM, respectively. Standard COX-2 inhibitors like Celecoxib do not exhibit this functionally significant dual inhibition at therapeutic concentrations, making Polmacoxib highly suited for dual-pathway inflammatory research [1].

Evidence DimensionIC50 for Carbonic Anhydrase II (CA-II)
Target Compound Data95 nM
Comparator Or BaselineTraditional Coxibs (Negligible CA inhibition at equivalent therapeutic doses)
Quantified DifferenceDistinct dual-affinity profile absent in standard benchmarks
ConditionsIn vitro purified enzyme inhibition assays

Essential for researchers requiring a validated dual-inhibitor tool compound to study the intersection of pH regulation and prostaglandin synthesis in inflammatory models.

Cardiovascular hypothesis
Class-level
CAII Ki 42.2 nM; proposed counterbalance to COX-2 prothrombotic signaling via cardiomyocyte hypertrophy inhibition
Hypothesis-generating context; dedicated outcomes-trial validation required
Not established vs celecoxib; class-level inference
PK exposure profile
Reported
Cmax 643 ± 32 ng/mL, T1/2 10.4 h (rat); human T1/2 10-12 h; erythrocyte CA reservoir mechanism
Supports exposure-model characterization; CA-mediated distribution distinct from plasma protein-bound NSAIDs
Rat plasma LC-MS/MS; human PK limited
CA-modulated potency
Head-to-head
COX-2 IC50: 40 nM (no CAII) → ~160 nM (1:1 CAII) → ~680 nM (1:5 CAII); celecoxib unchanged
Highlights CA concentration-dependent pharmacodynamic modulation; relevant for in vitro assay design
CAII stoichiometry must be controlled in experimental buffers

Development of Tissue-Targeted Anti-Inflammatory Formulations

Because Polmacoxib partitions into erythrocytes at an approximately 80-fold higher concentration than plasma, it is a highly suitable API for research focused on tissue-specific drug delivery. Formulation scientists can utilize Polmacoxib as a model compound to study how red blood cell binding can be leveraged to deliver drugs selectively to acidic, CA-deficient microenvironments like osteoarthritic joints, thereby minimizing systemic cardiovascular exposure [1].

Ultra-Low-Dose Solid Oral Dosage Manufacturing

Polmacoxib achieves clinical non-inferiority to 200 mg Celecoxib at just 2 mg per day. This 100-fold reduction in required API mass makes it highly suitable for procurement by manufacturers developing miniaturized solid oral dosage forms, fixed-dose combination therapies, or formulations where excipient space is strictly limited[2].

Simplified Sustained-Release Formulation Design

With an intrinsic elimination half-life exceeding 127 hours, Polmacoxib allows formulation scientists to achieve once-daily or multi-day sustained therapeutic effects using standard immediate-release excipients. This eliminates the need to procure and process expensive controlled-release polymer matrices, drastically simplifying the manufacturing workflow[3].

Dual-Pathway (COX/CA) Pharmacological Modeling

Featuring validated low-nanomolar IC50 values for both COX-2 (40 nM) and CA-II (95 nM), Polmacoxib serves as a validated tool compound for in vitro and in vivo models investigating the crosstalk between prostaglandin synthesis and carbonic anhydrase activity. It is particularly valuable in cardiovascular safety studies aiming to decouple COX-2 inhibition from systemic prothrombotic risks[4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Osteoarthritis pain research
Dual COX-2/CA inhibitor for OA model endpoint assessment
WOMAC pain endpoint consistency; dose-context review
Dual COX-2/CA pharmacology
Simultaneous target engagement tool for pathway crosstalk studies
CA-dependent COX-2 inhibition assay design; CA isoform selectivity
Tissue-specific NSAID distribution modeling
Erythrocyte CA-mediated reservoir distribution mechanism
Exposure-model validation against conventional plasma protein-bound NSAIDs
COX-2 inhibitor cardiovascular safety profiling
Dual COX-2/CAII inhibitor for hypothesis testing
Cardiovascular endpoint monitoring; CAII contribution isolation

XLogP3

2.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

361.07840733 Da

Monoisotopic Mass

361.07840733 Da

Heavy Atom Count

25

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

IJ34D6YPAO

ATC Code

M - Musculo-skeletal system
M01 - Antiinflammatory and antirheumatic products
M01A - Antiinflammatory and antirheumatic products, non-steroids
M01AH - Coxibs
M01AH07 - Polmacoxib

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Prostaglandin synthase [EC:1.14.99.1]
PTGS2 (COX2) [HSA:5743] [KO:K11987]

Other CAS

301692-76-2

Wikipedia

Polmacoxib
1: Kim SH, Margalit O, Katoh H, Wang D, Wu H, Xia D, Holla VR, Yang P, DuBois RN. CG100649, a novel COX-2 inhibitor, inhibits colorectal adenoma and carcinoma growth in mouse models. Invest New Drugs. 2014 Aug 3. [Epub ahead of print] PubMed PMID: 25085205.
2: Youn Choi H, Jin SJ, Jung JA, Kim UJ, Ko YJ, Noh YH, Bae KS, Lim HS. Effects of ketoconazole on the pharmacokinetic properties of CG100649, a novel NSAID: a randomized, open-label crossover study in healthy Korean male volunteers. Clin Ther. 2014 Jan 1;36(1):115-25. doi: 10.1016/j.clinthera.2013.12.004. PubMed PMID: 24417786.
3: Skarke C, Alamuddin N, Lawson JA, Cen L, Propert KJ, Fitzgerald GA. Comparative impact on prostanoid biosynthesis of celecoxib and the novel nonsteroidal anti-inflammatory drug CG100649. Clin Pharmacol Ther. 2012 Jun;91(6):986-93. doi: 10.1038/clpt.2012.3. Epub 2012 Jan 25. PubMed PMID: 22278334; PubMed Central PMCID: PMC3740579.

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